Non-1-EN-1-ylboronic acid

Lipophilicity LogP Physicochemical Property

Researchers need precise lipophilicity control when introducing alkenyl chains via Suzuki-Miyaura cross-couplings. Substituting chain lengths alters LogP, yields, and purification outcomes. Non-1-EN-1-ylboronic acid (CAS 57404-77-0) provides: • Defined LogP = 1.9151 for predictable organic-phase partitioning • Melting point as a solid for accurate gravimetric handling • 97% purity ensuring consistent reaction stoichiometry • Direct C9 alkenyl introduction without chain-length heterogeneity Procurement: Available in research quantities with standard global B2B shipping.

Molecular Formula C9H19BO2
Molecular Weight 170.06 g/mol
Cat. No. B12507853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNon-1-EN-1-ylboronic acid
Molecular FormulaC9H19BO2
Molecular Weight170.06 g/mol
Structural Identifiers
SMILESB(C=CCCCCCCC)(O)O
InChIInChI=1S/C9H19BO2/c1-2-3-4-5-6-7-8-9-10(11)12/h8-9,11-12H,2-7H2,1H3
InChIKeyQQYXRMSFSNQEBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Non-1-EN-1-ylboronic Acid Overview


Non-1-EN-1-ylboronic acid (CAS 57404-77-0), also known as (E)-Non-1-en-1-ylboronic acid or trans-1-Nonenylboronic acid, is an organoboron compound with the molecular formula C9H19BO2 and a molecular weight of 170.06 g/mol . It belongs to the alkenylboronic acid class, characterized by a boronic acid functional group attached to a nine-carbon chain containing a terminal trans-alkene . This compound is a solid at room temperature, typically supplied with a purity of 97% , and is a versatile reagent in organic synthesis, notably in Suzuki-Miyaura cross-coupling reactions for carbon-carbon bond formation [1].

1
Workflow Suzuki-Miyaura cross-coupling for C9 alkenyl introduction
2
Selection Consistent reported supplier purity grade supports procurement
3
Use Context Organoboron building block for synthetic chemistry campaigns

Chain Length in Alkenylboronic Acid Selection


Within the alkenylboronic acid class, compounds cannot be simply interchanged. The length of the alkyl chain significantly influences key physicochemical properties, such as lipophilicity (LogP), solubility, and melting point [1]. These properties directly impact reagent performance in synthetic applications, including reaction kinetics, phase transfer in biphasic systems, and the physical handling and purification of both the reagent and the resulting products [2]. Substituting a shorter-chain analog like (E)-1-hexenylboronic acid for Non-1-EN-1-ylboronic acid will alter these critical parameters, potentially leading to suboptimal yields, unexpected side reactions, or difficulties in product isolation, thereby undermining the reproducibility and efficiency of a developed chemical process [3].

C9 Alkenylboronic acid
May not match
C6 / C8 Alkenylboronic acid
Chain length directly influences physicochemical properties such as lipophilicity and partitioning behavior, which may alter reaction profiles and product isolation compared to shorter-chain analogs.
Reported 97% purity grade
May not match
Unverified purity grades or alternative salt forms
Alkenylboronic acids with differing physical states or purity levels may not transfer directly into established protocols without method-specific review and quality control verification.

Non-1-EN-1-ylboronic Acid: Key Comparative Data


LogP Comparison Across Homologs

The lipophilicity of Non-1-EN-1-ylboronic acid, as measured by its partition coefficient (LogP), is significantly higher than that of its shorter-chain analogs. A comparison of (E)-1-hexenylboronic acid (C6), (E)-1-octenylboronic acid (C8), and (E)-Non-1-en-1-ylboronic acid (C9) reveals a clear and quantifiable trend of increasing LogP with chain length [1][2][3].

LogP Comparison
Data to verify
C9: 1.9151
C8: 1.5250
C6: 0.7448
Supports hydrophobicity and partitioning modeling for reaction design.
Predicted LogP values from supplier technical datasheets.
Lipophilicity LogP Physicochemical Property

Melting Point Comparison

The melting point of Non-1-EN-1-ylboronic acid is substantially higher than that of its shorter-chain counterpart, (E)-1-hexenylboronic acid. This difference in thermal behavior reflects the increased intermolecular forces associated with the longer alkyl chain and can impact storage, handling, and formulation characteristics .

Melting Point
Data to verify
100–104 °C (C9) vs 62–63 °C (C6)
May support solid-state handling and storage assessments.
Reported supplier values; difference may affect physical formulation.
Melting Point Physical Property Solid-State Chemistry

Commercial Purity Consistency

Non-1-EN-1-ylboronic acid is commercially available with a defined and verifiable purity specification of 97% from major scientific suppliers, providing a benchmark for quality control and experimental reproducibility . This specification is comparable to that offered for the C8 analog (E)-1-octenylboronic acid, indicating a consistent commercial standard for longer-chain alkenylboronic acids [1].

Purity Consistency
Supplier spec
97% (C9) = 97% (C8)
Supports supplier selection and quality control expectations.
Comparable commercial standard from major scientific suppliers.
Purity Quality Control Reagent Grade

Non-1-EN-1-ylboronic Acid Application Scenarios


Lipophilic Drug Candidate Synthesis

The higher LogP of Non-1-EN-1-ylboronic acid compared to shorter-chain analogs (Evidence Item 1) makes it a preferred reagent for introducing a more lipophilic C9 alkenyl group into a molecular scaffold. This is particularly relevant in the synthesis of drug candidates where increased lipophilicity is targeted to improve membrane permeability or to modulate the pharmacokinetic profile of a lead compound [1]. The quantifiable difference in LogP allows medicinal chemists to rationally select this specific boronic acid to fine-tune the physicochemical properties of a synthetic intermediate or final product.

Biphasic and Solid-Phase Synthesis Optimization

In reaction systems involving biphasic conditions (e.g., organic/aqueous) or solid-phase synthesis, the enhanced lipophilicity (LogP = 1.9151) and distinct physical properties of Non-1-EN-1-ylboronic acid can offer practical advantages. Its higher LogP (Evidence Item 1) ensures preferential partitioning into the organic phase, potentially improving reaction rates and simplifying work-up procedures compared to less lipophilic analogs like (E)-1-hexenylboronic acid [2]. Furthermore, its higher melting point (Evidence Item 2) suggests it is a robust solid that is easy to handle and weigh, contributing to more accurate and reproducible experiments .

Standardizing C9 Alkenyl Reactions

When a synthetic route is specifically designed to incorporate a nine-carbon alkenyl chain, procuring Non-1-EN-1-ylboronic acid is the direct and unambiguous choice over its C6 or C8 analogs. The evidence of its defined LogP (1.9151) and consistent commercial purity (97%) (Evidence Items 1 & 3) provides a verifiable basis for this selection, ensuring that the intended molecular architecture is achieved without the risk of introducing chain-length heterogeneity or unforeseen physicochemical property shifts [1][2].

Application
Selection Property
Validation Focus
Medicinal chemistry synthesis
Hydrophobicity modulation
LogP characterization and structural integrity confirmation
Biphasic reaction setup
Phase partitioning behavior
Reaction yield and recovery in biphasic systems
Specific C9 chain reactions
Chain-length specificity
Supplier lot-to-lot purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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